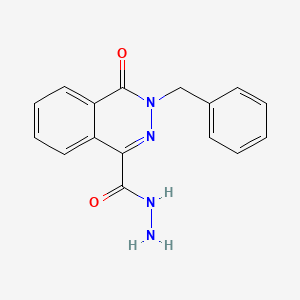

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Description

Properties

IUPAC Name |

3-benzyl-4-oxophthalazine-1-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c17-18-15(21)14-12-8-4-5-9-13(12)16(22)20(19-14)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOVJZOSPCNZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then reacted with benzylamine to yield the final product . The reaction conditions generally include:

Temperature: Room temperature to moderate heating

Solvent: Common solvents like ethanol or methanol

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Molecular Targets: Enzymes and receptors involved in cellular processes.

Pathways: Modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Phthalazine vs. Quinazoline Derivatives

- 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide: Core: Phthalazine (two adjacent nitrogen atoms in a bicyclic system). Substituents: Benzyl (N-3), carbohydrazide (C-1).

- 3-Benzyl-4-oxo-3,4-dihydroquinazoline Derivatives (e.g., AS1–AS10): Core: Quinazoline (two nitrogen atoms in non-adjacent positions). Substituents: Benzyl (N-3), thiosemicarbazide (C-2). Applications: Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., AS8 and AS9 showed notable efficacy) .

Key Structural Differences

- Electronic Effects : Phthalazine’s adjacent nitrogen atoms increase electron deficiency compared to quinazoline, influencing reactivity in nucleophilic substitutions.

- Biological Activity : Quinazoline derivatives exhibit direct antimicrobial activity due to thiosemicarbazide side chains, whereas phthalazine derivatives are more commonly used as synthetic intermediates.

Substituent Effects in Phthalazine Analogues

Alkyl vs. Aryl Substituents

- Ethyl/3-Methylbutyl : Smaller alkyl groups reduce steric hindrance, favoring reactions at the carbohydrazide group.

Phthalazine Derivatives

- This compound : Synthesized via reactions of phthalic anhydride with carbohydrazide precursors under acidic or ultrasonic conditions .

- 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS 99072-87-4) : Prepared through alkylation and hydrazide formation steps, with a reported molecular weight of 218.215 g/mol .

Quinazoline Derivatives

- AS1–AS10 : Synthesized via nucleophilic displacement of 3-benzyl-2-thioxoquinazolin-4-one with dithiocarbamic acid methyl esters, yielding thiosemicarbazides with variable antimicrobial efficacy .

Antimicrobial Activity

- Quinazoline Derivatives (AS8, AS9) :

Physical Properties

| Compound | Melting Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | Not reported | N/A | ≥95 |

| AS5 (Quinazoline derivative) | 260–263 | 74 | >98 |

Structure-Activity Relationship (SAR) Insights

- Carbohydrazide vs. Thiosemicarbazide : The presence of sulfur in thiosemicarbazides (quinazoline derivatives) correlates with enhanced antimicrobial activity compared to oxygen-rich carbohydrazides.

- Substituent Bulk : Bulky benzyl groups in phthalazines may limit reactivity in aqueous systems but improve stability in organic solvents.

Biological Activity

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 750610-64-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 286.31 g/mol. The compound features a phthalazine core structure modified with a benzyl group and a carbohydrazide moiety.

Synthesis Methodology

The synthesis typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione, which is subsequently reacted with benzylamine. Common solvents for this reaction include ethanol or methanol, and it may require acidic or basic catalysts under moderate heating conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro, suggesting a potential role as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in cellular processes such as apoptosis and signal transduction pathways. Further research is needed to clarify these interactions and their implications for therapeutic applications .

Study on Antimicrobial Activity

In a study published in 2022, researchers evaluated the antimicrobial efficacy of various derivatives of dihydrophthalazine compounds, including this compound. The results indicated that this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Investigation of Anticancer Properties

A separate investigation focused on the anticancer properties of the compound revealed that it could reduce cell viability in human breast cancer cell lines (MCF-7) by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Apoptosis induction, Cell wall synthesis disruption |

| 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | Moderate antimicrobial | Similar mechanisms but less potent |

| 1-Benzyl-6-oxo-1,6-dihydro-pyridazine | Anticancer | Inhibition of cell proliferation |

This table illustrates how this compound compares with related compounds regarding biological activity and mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-benzyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is synthesized via a two-step process: (1) Condensation of phthalic anhydride with benzylhydrazine to form 3-benzylphthalhydrazide, followed by (2) cyclization under reflux in ethanol. Key parameters for optimization include solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and reaction time (6–12 hours). Monitoring reaction progress via TLC or HPLC ensures intermediate purity before cyclization. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Confirm the molecular structure using:

- NMR spectroscopy : and NMR to verify aromatic protons, carbohydrazide NH peaks, and benzyl group signals.

- Mass spectrometry (HRMS) : To validate molecular formula (CHNO).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond lengths, particularly for the phthalazine ring and carbohydrazide moiety .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity via ELISA.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for novel derivatives of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. Pair this with cheminformatics tools (e.g., Gaussian or ORCA) to simulate reaction kinetics. Integrate machine learning (e.g., neural networks trained on reaction databases) to predict optimal solvents or catalysts. Validate predictions via small-scale pilot reactions .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC values)?

- Methodological Answer : Conduct meta-analysis with the following steps:

- Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls.

- Statistical reconciliation : Apply ANOVA or mixed-effects models to account for inter-lab variability.

- Structural validation : Confirm compound purity (≥95% via HPLC) and rule out degradation products. Cross-reference with PubChem bioassay data (AID 743255) for benchmarking .

Q. What experimental approaches elucidate interactions between this compound and biological macromolecules (e.g., enzymes or DNA)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., EGFR kinase).

- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Circular dichroism (CD) : Monitor conformational changes in DNA or proteins upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.